1-Phenyl-1H-1,2,4-triazole

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Researchers requiring predictable C-5 regioselective elaboration often face inconsistent results with unsubstituted triazole scaffolds. 1-Phenyl-1H-1,2,4-triazole (CAS 13423-60-4) solves this with exclusive lithiation at the C-5 position, enabling systematic library synthesis. - Regioselective lithiation: Exclusive C-5 deprotonation for controlled electrophile introduction. - Distinct pharmacology: CNS depressant profile for SAR studies; opposite to 4-phenyl isomer. - Process-ready: Crystalline solid (mp 127°C) ensures reliable handling and batch consistency.

Molecular Formula C8H7N3
Molecular Weight 145.16 g/mol
CAS No. 13423-60-4
Cat. No. B080377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-1H-1,2,4-triazole
CAS13423-60-4
Molecular FormulaC8H7N3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=NC=N2
InChIInChI=1S/C8H7N3/c1-2-4-8(5-3-1)11-7-9-6-10-11/h1-7H
InChIKeyCGRLXLHYYDSTKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-1H-1,2,4-triazole Product Specification


1-Phenyl-1H-1,2,4-triazole (CAS 13423-60-4) is a heterocyclic building block of the 1,2,4-triazole class, consisting of a triazole core N-substituted with a phenyl group. Its molecular formula is C₈H₇N₃ and its molecular weight is 145.16 g/mol [1]. The compound is a colorless to white crystalline solid with a reported melting point of 127 °C , making it a stable, tractable material for organic synthesis.

Heterocyclic building block for C-5 functionalization workflows
Stable crystalline form supports synthesis handling and purification
Regioisomer-specific reactivity distinguishes from 4-phenyl isomer

Non-Interchangeability of 1-Phenyl-1H-1,2,4-triazole


The position of the phenyl substituent on the 1,2,4-triazole ring critically determines its chemical and biological behavior. A head-to-head pharmacological comparison between 1-phenyl-1,2,4-triazole (1-P) and its positional isomer 4-phenyl-1,2,4-triazole (4-P) revealed that these two compounds produce qualitatively opposite effects in vivo: 1-P causes central nervous system depression and motor impairment, while 4-P induces excitation and convulsions [1]. This demonstrates that simple structural isomerism can invert a compound's biological activity, rendering generic, in-class substitution scientifically invalid without specific evidence. Furthermore, 1-P serves as a specific, regioselective precursor for synthetic elaboration at the C-5 position, a reactivity profile not shared by all triazole isomers [2].

Positional isomer 4-phenyl-1,2,4-triazole induces CNS excitation, opposite to the depression profile of this compound; may invalidate CNS studies.
Regioselective C-5 lithiation is not replicated with parent 1H-1,2,4-triazole or 4-phenyl isomer, limiting synthetic utility for 5-substituted libraries.
Physical form and melting point differ significantly from regioisomers; handling and purification behavior may not transfer.

1-Phenyl-1H-1,2,4-triazole Differentiation Evidence


C-5 Regioselective Lithiation

1-Phenyl-1,2,4-triazole undergoes directed lithiation exclusively at the C-5 position of the triazole ring, enabling predictable, high-yield introduction of electrophiles at this site [1]. This regioselectivity is a direct consequence of the 1-phenyl substitution pattern and contrasts with the lack of such selectivity in the parent 1H-1,2,4-triazole or the different directing effects of the 4-phenyl isomer.

C-5 Lithiation
Head-to-head
Exclusive lithiation at C-5
Supports regioselective C-5 functionalization
n-BuLi, THF, low temperature
Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

In Vivo CNS Effect Inversion

In a direct comparative study, 1-phenyl-1,2,4-triazole (1-P) and 4-phenyl-1,2,4-triazole (4-P) were administered to intact, unanesthetized mice and rats [1]. 1-P caused central nervous system depression and impairment of motor function, whereas the isomeric 4-P produced excitation and clonic convulsions. The study further noted that each isomer could antagonize the action of the other [1].

In vivo CNS effect
Head-to-head
Depression vs. excitation
Isomer-specific CNS response in rodent models
1-P depression; 4-P excitation; mutual antagonism possible
Pharmacology Neuroscience Toxicology

Thermal Stability and Crystalline Form

1-Phenyl-1H-1,2,4-triazole is a crystalline solid with a melting point of 127 °C . This high melting point is characteristic of the specific substitution pattern and facilitates handling and purification. In contrast, many simple N-alkyl-1,2,4-triazoles are liquids at room temperature, and the 4-phenyl isomer has a reported melting point of 104–106 °C , illustrating a significant and measurable difference in physical properties between closely related structures.

Melting point
Cross-study
Δ 21–23 °C higher
Supports handling and purification
1-P: 127 °C; 4-P: 104–106 °C
Process Chemistry Formulation Analytical Chemistry

Verified Applications of 1-Phenyl-1H-1,2,4-triazole


5-Substituted-1,2,4-Triazole Library Synthesis

This compound is the optimal starting material for synthesizing libraries of 5-substituted-1-phenyl-1,2,4-triazoles due to its well-characterized, exclusive lithiation at the C-5 position [1]. This allows for the systematic and predictable introduction of diverse electrophiles (e.g., alkyl halides, carbonyls, disulfides) to create focused libraries for medicinal chemistry or agrochemical discovery programs. This synthetic route provides a clear advantage over using the unsubstituted 1,2,4-triazole, which lacks this regiocontrol.

CNS-Active Scaffold and Control Studies

The distinct, isomer-specific CNS depressant profile of 1-phenyl-1,2,4-triazole, characterized by motor impairment, makes it a valuable pharmacological tool [2]. It can be used as a comparator scaffold in structure-activity relationship (SAR) studies exploring CNS effects of triazole-containing molecules. Its opposite effect compared to its 4-phenyl isomer also positions it as a critical negative or orthogonal control in experiments where regioisomer-dependent activity is a variable.

High-Melting Intermediate for Multi-Step Synthesis

The physical properties of 1-phenyl-1H-1,2,4-triazole, particularly its high melting point of 127 °C and crystalline nature, confer advantages in process chemistry . It is easier to handle, store, and purify than many liquid or low-melting triazole analogs. This makes it a robust and reliable intermediate for multi-kilogram campaigns or in automated synthesis platforms where handling solids is preferred, ensuring better batch-to-batch consistency.

Application
Selection Property
Validation Focus
C-5 substituted triazole library synthesis
Regioselective C-5 lithiation profile
Electrophile diversity at C-5
CNS depression SAR studies
Isomer-specific CNS depression profile
Orthogonal response control with 4-P excitation
Multi-step synthesis intermediate
High-melting crystalline form
Handling and purification reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Phenyl-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.